(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-4(7)6-3-9-5(2)8-6;;/h3-4H,7H2,1-2H3;2*1H/t4-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIYHWIWQYUIEN-FHNDMYTFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)[C@H](C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in large quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that thiazole derivatives exhibit anticonvulsant properties. For instance, compounds containing thiazole moieties have been synthesized and tested for their efficacy against seizures. One study highlighted the synthesis of thiazole-integrated pyrrolidin-2-one analogues, demonstrating significant anticonvulsant activity with effective doses reported .
Anticancer Properties
Thiazole derivatives have shown promise in anticancer research. A study synthesized various thiazole-bearing compounds and evaluated their cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG-2). The findings revealed that certain analogues exhibited potent anti-proliferative activity, with IC50 values indicating effective concentrations .
Cell Culture Buffering Agent
The compound has been identified as a non-ionic organic buffering agent suitable for cell cultures within a pH range of 6 to 8. This property is crucial for maintaining optimal conditions for cellular activities during experiments .
Structure-Activity Relationship Studies
Several studies have focused on the structure-activity relationship (SAR) of thiazole derivatives to optimize their biological activities. The presence of specific substituents on the thiazole ring significantly influences the pharmacological profile of these compounds. For example, modifications at different positions of the thiazole ring have been linked to enhanced anticancer and anticonvulsant activities .
Case Study 1: Anticonvulsant Activity of Thiazole Derivatives
A comprehensive study synthesized several thiazole derivatives and assessed their anticonvulsant properties using animal models. The most active compound demonstrated a median effective dose (ED50) significantly lower than standard treatments, indicating its potential as a new therapeutic agent for epilepsy .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In another investigation, researchers developed a series of thiazole derivatives and tested them against various cancer cell lines. The results showed that certain compounds exhibited selective cytotoxicity with lower toxicity towards normal cells, highlighting their potential for targeted cancer therapy .
Mechanism of Action
The mechanism of action of (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various binding interactions, influencing the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the compound’s observed effects.
Comparison with Similar Compounds
Tolvaptan
- Structure : Tolvaptan contains two 2-methyl-1,3-thiazol-4-yl groups as part of a urea-based scaffold .
- Molecular Formula : C₂₆H₂₅ClN₂O₃ vs. C₈H₁₄Cl₂N₂S for the target compound.
- Key Differences: Tolvaptan’s bis-thiazole structure and larger molecular weight (448.94 g/mol) confer distinct pharmacokinetic properties, such as prolonged half-life and higher lipophilicity, compared to the simpler mono-thiazole target compound. Pharmacological Role: Tolvaptan is a vasopressin receptor antagonist, whereas the target compound’s smaller size may limit its receptor affinity but improve blood-brain barrier penetration.
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethan-1-amine dihydrochloride
- Structure : Differs by the addition of a phenyl group between the thiazole and amine .
- Molecular Weight : 291.24 g/mol vs. ~211.28 g/mol (estimated for the target compound based on related analogs).
- Solubility: The dihydrochloride salt in both compounds improves solubility, but the phenyl derivative’s higher molecular weight may reduce aqueous solubility compared to the target compound.
Ethyl 2-(2-amino-1,3-thiazol-4-yl)-2,2-difluoroacetate
- Structure: Features a difluoroacetate ester and 2-amino-thiazole group .
- Molecular Weight : 222.21 g/mol.
- Key Differences :
- The difluoroacetate moiety introduces electron-withdrawing effects, altering reactivity in synthetic pathways (e.g., nucleophilic substitution) compared to the target compound’s primary amine.
- Biological Activity: The ester group may serve as a prodrug moiety, whereas the target compound’s amine is pharmacologically active.
(1S)-1-(4-Bromo-3-methylphenyl)ethan-1-amine hydrochloride
- Structure : A brominated aryl group replaces the thiazole ring .
- Molecular Weight : 250.57 g/mol.
- The absence of a heterocycle reduces metabolic stability compared to the thiazole-containing target compound.
Structural and Functional Analysis Table
Biological Activity
(1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride, commonly referred to as a thiazole derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its thiazole moiety, which is known for various pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The compound's chemical structure is defined by the following properties:
| Property | Value |
|---|---|
| CAS Number | 165115-15-1 |
| Molecular Formula | C6H10N2S |
| Molecular Weight | 142.22 g/mol |
| IUPAC Name | 2-(2-methyl-1,3-thiazol-4-yl)ethanamine |
| PubChem CID | 7536518 |
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated for its efficacy against various bacterial and fungal strains.
Antibacterial Activity
A study reported the Minimum Inhibitory Concentration (MIC) values for several thiazole derivatives. The compound showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. Here are some findings:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Bacillus cereus | 0.20 | 0.40 |
These results indicate that the compound is particularly effective against Bacillus cereus, suggesting a potential application in treating infections caused by this pathogen .
Antifungal Activity
The antifungal properties of thiazole derivatives have also been investigated. The compound demonstrated activity against various fungal strains, with MIC values as follows:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.30 |
| Aspergillus niger | 0.25 |
| Trichophyton rubrum | 0.35 |
Comparative studies showed that the compound's antifungal efficacy was comparable to established antifungal agents like ketoconazole .
The biological activity of thiazole derivatives is often attributed to their ability to interfere with microbial cell wall synthesis and function. In particular, the thiazole ring appears to play a crucial role in binding to target sites within microbial cells, leading to cell death.
Case Studies
- Antimicrobial Evaluation : A comprehensive study involving various thiazole derivatives highlighted the structure-activity relationship (SAR) of these compounds. The presence of electron-withdrawing groups on the thiazole ring enhanced antibacterial activity against resistant strains .
- Ferroptosis Induction : Research indicated that certain thiazoles could induce ferroptosis—a form of regulated cell death—in cancer cells, suggesting a potential role in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (1S)-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-amine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of thiazole-containing amines often involves condensation reactions or functional group transformations. For example, substituted benzaldehydes can react with triazole derivatives under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Optimization may include adjusting reflux time (e.g., 4–6 hours), catalyst concentration (e.g., 5–10 drops of acetic acid), or solvent polarity to improve yield and stereoselectivity. Characterization via melting point analysis (e.g., 139.5–140°C for structurally related thiazole-carboxylic acids) and NMR can validate purity .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the stereochemistry of the chiral center and thiazole ring substitution patterns. For example, methyl groups on thiazoles typically resonate at δ 2.5–2.7 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight (e.g., 253.73 g/mol for similar hydrochlorides) and fragmentation patterns .
- Melting Point Analysis : Compare observed values (e.g., 185°C for related thiazole-carboximidamide hydrochlorides) with literature data to assess purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., HCl gas).
- Emergency Procedures : For skin contact, rinse immediately with water for 15 minutes and remove contaminated clothing. For ingestion, rinse the mouth and seek medical attention .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved for this chiral thiazole derivative?
- Methodological Answer :
- X-ray Crystallography : Determine absolute configuration using single-crystal diffraction data, as demonstrated for ethyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]triazole carboxylates .
- Chiral HPLC : Employ columns like Chiralpak® IA with hexane/isopropanol gradients to separate enantiomers and validate optical purity .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., DFT-based simulations) to confirm stereochemistry .
Q. What experimental frameworks are used to evaluate the environmental fate of this compound?
- Methodological Answer :
- Partition Coefficient Studies : Measure log (octanol-water) to assess bioaccumulation potential. For structurally similar amines, log values range from 1.2–2.5, indicating moderate hydrophobicity .
- Degradation Kinetics : Perform hydrolysis studies at varying pH levels (e.g., pH 4–9) and temperatures (25–50°C) to estimate half-lives. Use LC-MS to identify degradation products .
- Ecotoxicity Assays : Test acute toxicity on model organisms (e.g., Daphnia magna) using OECD guidelines to determine EC values .
Q. How can mechanistic studies elucidate the biological activity of this compound in neurological or metabolic pathways?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity against histamine or serotonin receptors using radioligand displacement (e.g., -mepyramine for H receptors) .
- Enzyme Inhibition : Evaluate inhibition of monoamine oxidases (MAOs) via fluorometric assays with kynuramine as a substrate .
- In Silico Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., MAO-B or NMDA receptors) and guide structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Replicate assays across multiple labs using standardized protocols (e.g., fixed cell densities in cytotoxicity tests) .
- Batch Purity Verification : Compare HPLC chromatograms and elemental analysis (C, H, N) to rule out impurities as confounding factors .
- Contextual Factors : Account for differences in cell lines (e.g., HEK293 vs. SH-SY5Y) or animal models that may alter metabolic processing .
Experimental Design Considerations
Q. What statistical models are appropriate for optimizing synthesis yield and biological activity?
- Methodological Answer :
- Response Surface Methodology (RSM) : Use a central composite design to model the effects of variables like temperature, solvent ratio, and catalyst concentration on yield .
- Multivariate ANOVA : Analyze the significance of interaction terms (e.g., time × temperature) in factorial experiments .
- Machine Learning : Train neural networks on historical reaction data to predict optimal conditions for novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
